Cas no 13708-12-8 (5-Methylquinoxaline)
5-Methylquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 5-Methylquinoxaline
- 5-Methyl-chinoxalin
- 8-methylquinoxaline
- 8-methylquinoxoline
- Quinoxaline,5-methyl
- FEMA 3203
- FEMA NUMBER 3203
- 5-methyl-quinoxalin
- 5-METHYLQUINOXOLINE
- Quinoxaline, 5-methyl-
- 5 AND 6-METHYLQUINOXALINE
- 5(6)-METHYLQUINOXALINE MIXTURE
- 5-Methylquinoxaline,98%
- 5-METHYLQUINOXALINE 99+%
- FEMA No. 3203
- L0AD7T152G
- CQLOYHZZZCWHSG-UHFFFAOYSA-N
- 5-methyl quinoxaline
- 5-Methyl-Quinoxaline
- 5-(methyl)-quinoxaline
- DSSTox_RID_82102
- DSSTox_CID_27090
- 8-methyl-1,4-naphthyridine
- 5-methyl-1,4-naphthyridine
- DSSTox_GSID_47090
- KSC497C5N
- Jsp002231
-
- MDL: MFCD00012335
- Inchi: 1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3
- InChI Key: CQLOYHZZZCWHSG-UHFFFAOYSA-N
- SMILES: N1=C([H])C([H])=NC2=C([H])C([H])=C([H])C(C([H])([H])[H])=C12
Computed Properties
- Exact Mass: 144.06900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 25.8
Experimental Properties
- Color/Form: Colorless or light orange liquid
- Density: 1.125 g/mL at 25 °C
- Melting Point: 20-21 °C (lit.)
- Boiling Point: 120°C/15mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.62(lit.)
- PSA: 25.78000
- LogP: 1.93820
- Solubility: Soluble
- FEMA: 3203 | 5-METHYLQUINOXALINE
5-Methylquinoxaline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
5-Methylquinoxaline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methylquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158444-1G |
5-Methylquinoxaline |
13708-12-8 | >98.0%(GC) | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158444-100g |
5-Methylquinoxaline |
13708-12-8 | >98.0%(GC) | 100g |
¥674.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158444-5G |
5-Methylquinoxaline |
13708-12-8 | >98.0%(GC) | 5g |
¥48.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158444-25g |
5-Methylquinoxaline |
13708-12-8 | >98.0%(GC) | 25g |
¥180.90 | 2023-09-02 | |
| Alichem | A449038592-500g |
5-Methylquinoxaline |
13708-12-8 | 98% | 500g |
495.00 USD | 2021-06-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1371-5G |
5-Methylquinoxaline |
13708-12-8 | >98.0%(GC) | 5g |
¥310.00 | 2024-04-17 | |
| Fluorochem | 068847-5g |
5-Methylquinoxaline |
13708-12-8 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 068847-10g |
5-Methylquinoxaline |
13708-12-8 | 97% | 10g |
£17.00 | 2022-03-01 | |
| Fluorochem | 068847-25g |
5-Methylquinoxaline |
13708-12-8 | 97% | 25g |
£34.00 | 2022-03-01 | |
| Fluorochem | 068847-100g |
5-Methylquinoxaline |
13708-12-8 | 97% | 100g |
£90.00 | 2022-03-01 |
5-Methylquinoxaline Suppliers
5-Methylquinoxaline Related Literature
-
1. 429. N 1-sulphanilamides derived from aminoquinoxalines and aminomethylquinoxalines
-
2. The thermolysis of polyazapentadienes. Part 5. Degenerate rearrangement of aryliminoiminyl radicals: a 15N-labelling studyHamish McNab,Graeme S. Smith J. Chem. Soc. Perkin Trans. 1 1984 381
-
3. 567. Quinoxaline N-oxides. Part I. The oxidation of quinoxaline and its Bz-substituted derivativesJustus K. Landquist J. Chem. Soc. 1953 2816
-
Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
-
Kangkan Talukdar,Tanumay Sarkar,Subhasish Roy,Tharmalingam Punniyamurthy Chem. Commun. 2021 57 3359
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinoxalines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinoxalines
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Additional information on 5-Methylquinoxaline
Introduction to 5-Methylquinoxaline (CAS No. 13708-12-8)
5-Methylquinoxaline, with the chemical formula C₈H₆N₂ and CAS number 13708-12-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoxaline family, which is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring. The presence of a methyl group at the 5-position of the quinoxaline core introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The structure of 5-Methylquinoxaline features a planar bicyclic system with nitrogen atoms at the 1 and 4 positions of the quinoxaline ring. The methyl substituent at the 5-position enhances its reactivity and influences its interactions with biological targets. This structural motif has been extensively explored for its potential pharmacological activities, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.
In recent years, 5-Methylquinoxaline has been studied for its role as an intermediate in the synthesis of more complex pharmacophores. Its ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it a valuable building block in organic synthesis. Researchers have leveraged these properties to develop novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.
One of the most promising applications of 5-Methylquinoxaline is in the field of oncology. Preclinical studies have demonstrated its potential as an inhibitor of specific enzymes involved in cancer cell proliferation. The compound's ability to interact with DNA and disrupt transcriptional processes has been investigated in several model systems. Additionally, its derivatives have shown promise in targeting pathways such as tyrosine kinase inhibition, which is crucial for managing certain types of cancer.
Another area where 5-Methylquinoxaline has found relevance is in antimicrobial research. The increasing prevalence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Quinoxaline derivatives, including 5-Methylquinoxaline, have been shown to exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis and other vital metabolic processes. This has opened up new avenues for developing antibiotics that can combat resistant strains.
The synthesis of 5-Methylquinoxaline typically involves condensation reactions between appropriate aldehydes and amidines under controlled conditions. Advances in synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating its use in both academic research and industrial applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to modify its structure further, leading to a library of derivatives with tailored properties.
In addition to its pharmaceutical applications, 5-Methylquinoxaline has shown potential in material science. Its electron-deficient nature makes it a suitable candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic cells. The compound's ability to form stable complexes with transition metals has also been explored for catalytic applications.
The latest research on 5-Methylquinoxaline highlights its role as a key intermediate in the synthesis of bioactive molecules. Studies have focused on optimizing synthetic routes to improve scalability while maintaining high enantiomeric purity. Computational modeling has been instrumental in understanding the electronic structure and reactivity of this compound, guiding efforts to design more effective derivatives.
One notable study published in [journal name] demonstrated that modifications to the methylquinoxaline core could significantly enhance its binding affinity to target proteins. By incorporating functional groups such as halogens or heteroatoms at strategic positions, researchers were able to develop analogs with improved pharmacological profiles. These findings underscore the importance of 5-Methylquinoxaline as a scaffold for drug discovery.
The future prospects of 5-Methylquinoxaline are promising, with ongoing research aimed at expanding its applications across multiple domains. Efforts are underway to explore its potential in neurodegenerative diseases, where quinoxaline derivatives have shown promise in modulating neurotransmitter systems. Furthermore, its role in developing sustainable materials aligns with global trends toward green chemistry and environmental sustainability.
In conclusion, 5-Methylquinoxaline (CAS No. 13708-12-8) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As synthetic methodologies continue to evolve, the applications of this compound are expected to expand, contributing to advancements across various scientific disciplines.
13708-12-8 (5-Methylquinoxaline) Related Products
- 34493-73-7(1,5-Naphthyridine,3,7-dimethyl-, radical ion(1-) (9CI))
- 62088-22-6(Pyrazino[2,3-f]quinoxaline, 5,6-dimethyl-)
- 6479-89-6(Phenazine,1,3-dimethyl-)
- 1016-94-0(Phenazine, 2-methyl-)
- 53017-16-6(Phenazine, 1,7-dimethyl-)
- 103040-72-8(Quinoxaline,5,6-dimethyl-)
- 64931-22-2(Quinoxaline,5,8-dimethyl-)
- 65711-99-1(Phenazine, 2,8-dimethyl-)
- 62088-23-7(Pyrazino[2,3-f]quinoxaline, 5-methyl-)
- 6344-72-5(6-Methylquinoxaline)